molecular formula C6H2BrF2NO3 B1448139 4-Bromo-3,6-difluoro-2-nitrophenol CAS No. 1394130-47-2

4-Bromo-3,6-difluoro-2-nitrophenol

Cat. No.: B1448139
CAS No.: 1394130-47-2
M. Wt: 253.99 g/mol
InChI Key: CBHYBKFWYLJZJF-UHFFFAOYSA-N
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Description

4-Bromo-3,6-difluoro-2-nitrophenol is an organic compound with the molecular formula C6H2BrF2NO3. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol typically involves the nitration of 4-Bromo-3,6-difluorophenol. The reaction is carried out using nitric acid in the presence of a suitable solvent such as dichloromethane at low temperatures (around -20°C). The reaction mixture is stirred for a specific duration, followed by work-up procedures to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-difluoro-2-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminophenol.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

4-Bromo-3,6-difluoro-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrophenol depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, disrupting cellular processes. The bromine and fluorine atoms may also contribute to its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-difluoro-2-nitrophenol: Similar structure with different positions of fluorine atoms.

    4-Bromo-2,6-difluorobenzonitrile: Contains a nitrile group instead of a nitro group.

    4-Bromo-2-fluoro-6-nitrophenol: Similar structure with one less fluorine atom

Uniqueness

4-Bromo-3,6-difluoro-2-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-3,6-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYBKFWYLJZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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